molecular formula C20H21N3O2S B6955596 N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide

Cat. No.: B6955596
M. Wt: 367.5 g/mol
InChI Key: XZDTXUDYOLVMSH-UHFFFAOYSA-N
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Description

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide is a complex organic compound that features a unique combination of benzimidazole and thienopyran structures

Properties

IUPAC Name

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12-22-16-8-13(2-5-17(16)23(12)15-3-4-15)10-21-20(24)19-9-14-11-25-7-6-18(14)26-19/h2,5,8-9,15H,3-4,6-7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDTXUDYOLVMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=CC(=C2)CNC(=O)C4=CC5=C(S4)CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the cyclopropyl and methyl groups. The thienopyran ring is then constructed through a series of cyclization reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification techniques to ensure the final product meets the necessary quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide: Unique due to its combination of benzimidazole and thienopyran structures.

    Benzimidazole derivatives: Known for their broad-spectrum biological activities.

    Thienopyran derivatives: Studied for their potential therapeutic effects.

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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